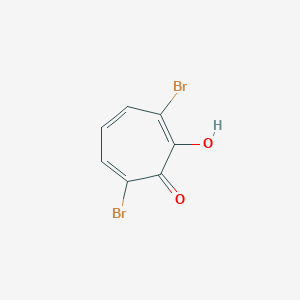

3,7-Dibromotropolone

Description

Structure

3D Structure

Properties

CAS No. |

4636-41-3 |

|---|---|

Molecular Formula |

C7H4Br2O2 |

Molecular Weight |

279.91 g/mol |

IUPAC Name |

3,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H4Br2O2/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H,10,11) |

InChI Key |

RSXVFMVFPPBRGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=O)C(=C1)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dibromotropolone and Its Precursors

Direct Bromination Strategies for Tropolone (B20159) Nucleus

Direct bromination of the tropolone ring is a primary method for synthesizing brominated tropolones. The inherent electronic properties of the tropolone nucleus guide the regioselectivity of the electrophilic substitution, although reaction conditions can be tuned to favor specific isomers.

The control of regioselectivity in the bromination of tropolones is highly dependent on the stoichiometry of the reagents and the specific structure of the substrate. nih.gov Research has demonstrated that the number of bromine equivalents added to a tropolone derivative directly influences the position and degree of bromination. For instance, the bromination of 3-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]tropolone shows clear regioselectivity based on the amount of bromine used. sci-hub.st When one equivalent of bromine is used in acetic acid with sodium acetate (B1210297), substitution occurs selectively at the 7-position. sci-hub.st Increasing the bromine to two equivalents under the same conditions leads to the formation of the 5,7-dibromo derivative. sci-hub.st This indicates that the C7 position is more reactive towards initial electrophilic attack, followed by the C5 position. Studies on tropone (B1200060), a related compound, also show that bromination leads to 2,7-dibromotropone, suggesting the C4-C5 double bond is less reactive towards substitution. oup.com

Optimizing reaction conditions such as solvent, temperature, and reagent ratios is critical for maximizing the yield of the desired brominated product. numberanalytics.com In the direct bromination of a substituted tropolone with molecular bromine, specific conditions have been reported to achieve good yields. sci-hub.st The use of acetic acid as a solvent and sodium acetate as a scavenger for the HBr byproduct at room temperature provides a controlled environment for the reaction. sci-hub.st These optimized conditions have been shown to produce specific bromo-derivatives in significant yields.

Below is a data table detailing the outcomes of a regioselective bromination study on a tropolone derivative.

| Starting Material | Bromine Equivalents | Solvent / Additive | Product | Yield | Reference |

| 3-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]tropolone | 1.0 | Acetic Acid / Sodium Acetate | 7-Bromo-substituted tropolone | 72% | sci-hub.st |

| 3-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]tropolone | 2.0 | Acetic Acid / Sodium Acetate | 5,7-Dibromo-substituted tropolone | 67% | sci-hub.st |

Advanced Functional Group Interconversions on Tropolone Systems

Functional group interconversion (FGI) refers to the transformation of one functional group into another on an existing molecular scaffold. vmou.ac.in The 3,7-dibromotropolone core is a versatile platform for such transformations. A notable example is the application of the Mannich reaction on this compound, which introduces a morpholinomethyl group at the C5 position. oup.com This derivative serves as a precursor for other functional groups; for instance, it can be converted into 3,7-dibromo-5-hydroxymethyltropolone and subsequently 3,7-dibromo-5-formyltropolone. oup.commolaid.com The hydroxymethyl group on the this compound ring is itself a reactive handle that can be displaced, and the formyl derivative exhibits typical aldehyde reactivity. oup.commolaid.com Another common FGI is O-alkylation, such as the reaction of this compound with diazomethane (B1218177) to form its methyl ether, which can then undergo further reactions like rearrangement to 2,6-dibromobenzoic acid. cdnsciencepub.com

Alternative Bromination Reagents and Their Efficacy

Beyond molecular bromine (Br₂), several other reagents can be employed for the bromination of tropolone and its precursors, often offering milder conditions or different selectivity. sci-hub.se N-Bromosuccinimide (NBS) is a widely used alternative, particularly for the synthesis of tropolone from precursors like 1,2-cycloheptanedione. nih.govwikipedia.org NBS is a solid and is often considered a safer and more convenient source of electrophilic bromine than the highly volatile and corrosive liquid Br₂. masterorganicchemistry.com It typically provides a low, steady concentration of bromine in the reaction mixture, which can help prevent side reactions. masterorganicchemistry.com

Another effective reagent is thionyl bromide (SOBr₂). The reaction of tropolone directly with thionyl bromide has been shown to produce this compound. cdnsciencepub.comsci-hub.sescribd.com This provides a direct route to the target compound from the parent tropolone. Modern methods also explore the in situ generation of bromine from safer starting materials, such as the oxidation of hydrogen bromide (HBr) with sodium hypochlorite (B82951) (NaOCl), to avoid handling molecular bromine directly. nih.gov

The table below summarizes the efficacy of some alternative brominating reagents.

| Reagent | Substrate | Product | Notes | Reference(s) |

| Thionyl Bromide (SOBr₂) | Tropolone | This compound | Direct conversion of the parent tropolone. | cdnsciencepub.com, sci-hub.se, scribd.com |

| N-Bromosuccinimide (NBS) | 1,2-Cycloheptanedione | Tropolone (via bromination/dehydrohalogenation) | A milder alternative to Br₂ for precursor synthesis. | wikipedia.org, nih.gov |

| N-Bromosuccinimide (NBS) | Tropolone Derivatives | Brominated Tropolones | Used for allylic bromination in related systems. | libretexts.org |

Reactivity Profiles and Transformational Chemistry of 3,7 Dibromotropolone

Nucleophilic Displacement Reactions of Bromine Atoms

The bromine atoms at the 3- and 7-positions of the tropolone (B20159) ring are susceptible to nucleophilic attack, enabling the introduction of a variety of functional groups. savemyexams.comsavemyexams.com

Formation of O-Ethers and Related Derivatives

The synthesis of O-alkylated tropolones is a significant area of study. researchgate.net One common method involves the reaction of 3,7-dibromotropolone with various alcohols in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the alkoxide ion displaces a bromide ion. For instance, methylation with diazomethane (B1218177) in an ether-methanol solution can yield the corresponding methyl ether. gla.ac.uk

| Reactant | Reagent | Product | Reference |

| This compound | Diazomethane/Ether-Methanol | This compound methyl ether | gla.ac.uk |

Rearrangement Pathways and Products

Rearrangement reactions offer pathways to structurally diverse molecules. wiley-vch.demvpsvktcollege.ac.in For example, the methyl ether of 3-bromo-7-nitrotropolone can undergo rearrangement to produce p-nitro-o-bromobenzoic acid. gla.ac.uk While this specific example involves a nitrated derivative, it highlights the potential for the tropolone ring system to undergo skeletal rearrangements under certain conditions. Superelectrophiles, which are highly reactive cationic species, are known to undergo a variety of rearrangement reactions, including alkyl group shifts and ring openings, to achieve a more stable state. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Tropolone Ring

The tropolone ring can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups onto the carbon backbone. msu.eduuomustansiriyah.edu.iqlibretexts.orglumenlearning.com The mechanism typically involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. uomustansiriyah.edu.iqlibretexts.org Subsequent deprotonation restores the aromaticity of the ring. uomustansiriyah.edu.iqlibretexts.org

Functionalization at the C-5 Position

The C-5 position of the tropolone ring is often a site for electrophilic attack. For instance, nitration of α-bromotropolone with nitric acid in acetic acid yields a mononitrobromotropolone, which has been identified as 5-nitro-3-bromotropolone. gla.ac.uk This indicates a preference for substitution at the C-5 position. Similarly, the reaction of 3-acetyl-5,7-dibromotropolone with aromatic hydrazines leads to the formation of 5,7-dibromotropono[c]pyrazole derivatives. researchgate.net

| Reactant | Reagent | Product | Reference |

| α-Bromotropolone | Nitric acid/Acetic acid | 5-Nitro-3-bromotropolone | gla.ac.uk |

| 3-Acetyl-5,7-dibromotropolone | Aromatic hydrazines | 5,7-Dibromotropono[c]pyrazole derivatives | researchgate.net |

Mechanistic Insights into Regioselectivity

The regioselectivity of electrophilic substitution on the tropolone ring is influenced by the electronic properties of the existing substituents. organic-chemistry.org Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding the mechanisms and regioselectivity of such reactions. rsc.orgrsc.orgnih.govdiva-portal.org For example, in the context of cycloaddition reactions, analysis of global and local electrophilicity and nucleophilicity can explain the observed regioselectivity. rsc.org The formation of specific isomers is often dictated by the most favorable two-center interaction along the reaction pathway. rsc.org

Carbon-Carbon Bond Forming Reactions Involving this compound

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. organic-chemistry.orgnih.goviupac.orgorganic-chemistry.orgsigmaaldrich.com this compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions.

These reactions typically involve the coupling of an organometallic reagent with an organic halide. consensus.applibretexts.org The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. fu-berlin.deuni-giessen.depitt.edu

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. pitt.edunih.govorganic-chemistry.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and outcome. fu-berlin.debeilstein-journals.org

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. consensus.applibretexts.orgscirp.orgorganic-chemistry.org It is a versatile method for creating biaryl compounds and other conjugated systems. libretexts.org For example, single or double Suzuki coupling reactions have been performed with permethylated monobromo- and dibromodihydroxytropolone derivatives. molaid.com

Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene. fu-berlin.depitt.edusioc-journal.cnorganic-chemistry.orgnih.gov It is known for its excellent trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. uni-giessen.denih.govorganic-chemistry.orgbeilstein-journals.orgrsc.org It is a reliable method for synthesizing substituted alkynes. rsc.org

| Reaction Type | Key Reagents | Product Type | References |

| Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Biaryls, Substituted alkenes | consensus.applibretexts.orgscirp.orgorganic-chemistry.orgmolaid.com |

| Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkenes | fu-berlin.depitt.edusioc-journal.cnorganic-chemistry.orgnih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Substituted alkynes | uni-giessen.denih.govorganic-chemistry.orgbeilstein-journals.orgrsc.org |

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable building block in this regard. mdpi.comossila.com Dibromo monomers, such as this compound, are frequently utilized in Suzuki and Stille cross-coupling reactions to synthesize semiconducting polymers. ossila.com These reactions typically involve the use of a palladium or nickel catalyst to couple the dibromo compound with an organometallic reagent. mdpi.comuh.edu

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used C-C bond-forming reaction. mdpi.com Similarly, the Kumada-Corriu coupling employs a Grignard reagent, while the Negishi coupling utilizes an organozinc compound. uh.edu These reactions have been instrumental in creating a diverse array of organic molecules. mdpi.com While specific examples detailing the cross-coupling of this compound are not extensively documented in the provided results, the general reactivity of dibromo compounds in these transformations is well-established. For instance, single or double Suzuki coupling reactions have been reported for permethylated monobromo- and dibromodihydroxytropolone derivatives. molaid.com

Table 1: Overview of Common Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron | Palladium | C-C |

| Kumada-Corriu | Grignard Reagent | Nickel or Palladium | C-C |

| Negishi | Organozinc | Nickel or Palladium | C-C |

| Stille | Organotin | Palladium | C-C |

| Buchwald-Hartwig | Amine | Palladium | C-N |

Condensation and Cyclization Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.com this compound and its derivatives are reactive substrates for such transformations, often leading to the formation of fused heterocyclic systems.

A notable example involves the aldol (B89426) condensation of 3-acetyl-5,7-dibromotropolone with various benzaldehydes to produce 3-cinnamoyl-5,7-dibromotropolones. researchgate.net These intermediates can then undergo oxidative cyclization to yield bromo-substituted flavone-like troponoid compounds. researchgate.netscilit.net

Furthermore, the condensation of 3-acetyl-5,7-dibromotropolone with aromatic hydrazines provides a straightforward route to novel 5,7-dibromotropono[c]pyrazole derivatives in good yields. researchgate.netmolaid.com This reaction highlights the utility of the acetyl-substituted dibromotropolone in constructing fused pyrazole (B372694) rings.

The Claisen-Schmidt condensation between terephthalaldehyde (B141574) and acetyltropolone, followed by nucleophilic cyclization, leads to the formation of 1,4-phenylene bridged bis-pyrazolo and isoxazole-fused tropones. researchgate.net

Table 2: Examples of Condensation and Cyclization Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Product Type |

| 3-Acetyl-5,7-dibromotropolone | Benzaldehydes | 3-Cinnamoyl-5,7-dibromotropolones |

| 3-Cinnamoyl-5,7-dibromotropolones | I2/DMSO/H2SO4 | 6,8-Dibromo-2-arylcyclohepta[b]pyran-4,9-diones |

| 3-Acetyl-5,7-dibromotropolone | Aromatic hydrazines | 5,7-Dibromotropono[c]pyrazole derivatives |

Ring-Opening and Ring-Contraction Reactions

The seven-membered ring of this compound can undergo transformations that alter its fundamental structure, including ring-opening and ring-contraction. nih.govnih.gov These reactions can be initiated through various means, including photochemical methods or the use of specific reagents. illinois.edursc.org

Ring-opening reactions can be facilitated by the presence of functional groups that create strain or provide a reactive site. For instance, the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] molaid.commolaid.comoxazine-1,8-diones, which can be synthesized from tropolone derivatives, with binucleophiles can lead to ring-opening of the oxazinone ring. mdpi.com While not directly involving this compound, this illustrates a potential pathway for tropolone-containing systems.

Ring-contraction reactions can lead to the formation of smaller, often more strained, ring systems from larger ones. wikipedia.org These transformations can proceed through cationic, anionic, or radical intermediates. illinois.eduwikipedia.org For example, the desymmetrization of meso-3,7-dibromocycloheptene, a related compound, can lead to a spontaneous and stereospecific ring contraction to form chiral substituted cyclohexenes. nih.gov This reaction is believed to proceed through a dyotropic rearrangement involving a nonclassical carbocation-anion pair. nih.gov

Oxidative and Reductive Transformations of this compound

The chemical nature of this compound allows for both oxidative and reductive transformations, which can modify the tropolone ring or its substituents.

Oxidative reactions can be employed to introduce new functional groups or to induce cyclization. As mentioned previously, the oxidation of 3-cinnamoyl-5,7-dibromotropolones using a system of iodine, dimethyl sulfoxide (B87167) (DMSO), and sulfuric acid is a key step in the synthesis of flavone-like troponoid compounds. researchgate.netscilit.net Ozonolysis is another powerful oxidative cleavage method that can break carbon-carbon double bonds to form ketones or carboxylic acids. masterorganicchemistry.com

Information regarding specific reductive transformations of this compound is limited in the provided search results. However, general reductive processes could potentially involve the reduction of the carbonyl group or the removal of the bromine atoms.

Synthesis and Elucidation of 3,7 Dibromotropolone Derivatives

Alkylated and Acylated Derivatives of the Hydroxyl Group

The hydroxyl group of the tropolone (B20159) ring is a key site for chemical modification. Alkylation and acylation reactions at this position yield a variety of ethers and esters, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a tropolonate anion which then acts as a nucleophile.

For instance, the reaction of 3,7-dibromotropolone with various alkyl halides in the presence of a base like potassium carbonate can produce a series of O-alkylated derivatives. Similarly, acylation can be achieved using acyl chlorides or anhydrides. These modifications can significantly alter the electronic and steric properties of the parent molecule, influencing its reactivity in subsequent transformations.

Table 1: Examples of Alkylated and Acylated this compound Derivatives

| Derivative Type | Reagent | Resulting Compound |

| Alkylated | Methyl iodide | 2-Methoxy-3,7-dibromotropone |

| Acylated | Acetyl chloride | 2-Acetoxy-3,7-dibromotropone |

These reactions are foundational for creating a diverse library of tropolone-based compounds. The resulting alkoxy and acyloxy derivatives can be further elaborated or used as protecting groups in more complex synthetic sequences.

Derivatives with Modified C-5 Position

The C-5 position of the this compound ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This section focuses on the synthesis of Mannich base derivatives and the subsequent conversion to formyl and hydroxymethyl derivatives.

The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the tropolone nucleus. The reaction of this compound with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperidine, in an acidic medium leads to the formation of the corresponding Mannich base at the C-5 position. oup.comoup.com For example, treatment of this compound with morpholine and formalin in acetic acid yields 3,7-dibromo-5-morpholinomethyltropolone in good yield. oup.com This reaction provides a straightforward method to introduce a carbon-based substituent onto the tropolone ring. oup.com

Table 2: Synthesis of Mannich Base Derivatives of this compound

| Amine | Product | Yield | Reference |

| Morpholine | 3,7-Dibromo-5-morpholinomethyltropolone | Good | oup.com |

| Piperidine | 3,7-Dibromo-5-piperidinomethyltropolone | Not specified | oup.com |

The identity of the Mannich base can be confirmed by various spectroscopic methods and by its conversion to known compounds. For example, catalytic hydrogenolysis of 3,7-dibromo-5-morpholinomethyltropolone over a palladium-carbon catalyst yields 5-methyltropolone, confirming the position of the morpholinomethyl group. oup.com

The Mannich base derivatives are valuable intermediates for the synthesis of other C-5 substituted tropolones. Heating the Mannich base, such as 3,7-dibromo-5-morpholinomethyltropolone, with an excess of acetic acid results in the formation of 3,7-dibromo-5-acetoxymethyltropolone. oup.com This acetoxy derivative can be easily hydrolyzed with an alkali to afford 3,7-dibromo-5-hydroxymethyltropolone. oup.comoup.com

The hydroxymethyl group can be oxidized to a formyl group using activated manganese dioxide in acetone (B3395972) at room temperature. oup.com This reaction provides 3,7-dibromo-5-formyltropolone as yellow prisms. oup.com The formyl derivative exhibits typical aldehydic characteristics, reacting with ketones and malonic acid. oup.com

Table 3: Conversion of Mannich Base to Hydroxymethyl and Formyl Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 3,7-Dibromo-5-morpholinomethyltropolone | 1. Acetic acid (excess) 2. Alkali hydrolysis | 3,7-Dibromo-5-hydroxymethyltropolone | oup.com |

| 3,7-Dibromo-5-hydroxymethyltropolone | Activated manganese dioxide | 3,7-Dibromo-5-formyltropolone | oup.com |

The hydroxymethyl group itself is reactive and can be displaced by other functional groups. For instance, reaction with dinitrogen tetroxide, N-bromosuccinimide, or a diazonium salt can yield the corresponding 5-nitro, 5-bromo, and 5-azo derivatives, respectively. oup.com

Fused Heterocyclic Systems Derived from this compound

The reactivity of the tropolone ring and its substituents allows for the construction of fused heterocyclic systems. These reactions often involve the carbonyl group and an adjacent functional group on the tropolone ring, leading to the formation of novel polycyclic structures.

A facile synthesis of novel 5,7-dibromotropono[c]pyrazole derivatives has been achieved through the condensation reaction of 3-acetyl-5,7-dibromotropolone with various aromatic hydrazines. researchgate.net This reaction proceeds in good yields (67-88%) and provides a direct route to this class of fused heterocycles. researchgate.netresearchgate.net The structures of these compounds have been confirmed by IR, 1H NMR, MS, and elemental analysis. researchgate.netresearchgate.net

Table 4: Synthesis of Tropono[c]pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product Type | Yield Range | Reference |

| 3-Acetyl-5,7-dibromotropolone | Aromatic hydrazines | 5,7-Dibromotropono[c]pyrazole derivatives | 67-88% | researchgate.netresearchgate.net |

Flavonoid-like troponoid hybrids represent another class of fused systems derived from this compound. A convenient method for the synthesis of 6,8-dibromo-2-arylcyclohepta[b]pyran-4,9-diones has been developed. researchgate.net This involves the oxidation cyclization of 3-cinnamoyl-5,7-dibromotropolones using an I2/DMSO/H2SO4 system. researchgate.net The precursor, 3-cinnamoyl-5,7-dibromotropolones, are obtained from the aldol (B89426) reaction of 3-acetyl-5,7-dibromotropolone with various benzaldehydes. researchgate.net These novel flavonoid-like compounds have been characterized by IR, 1H NMR, MS, and elemental analyses. researchgate.net

Table 5: Synthesis of Flavonoid-like Troponoid Hybrids

| Precursor | Reaction Condition | Product Type | Reference |

| 3-Cinnamoyl-5,7-dibromotropolones | I2/DMSO/H2SO4 | 6,8-Dibromo-2-arylcyclohepta[b]pyran-4,9-diones | researchgate.net |

These synthetic strategies highlight the utility of this compound as a scaffold for generating complex, fused heterocyclic systems with potential for further chemical exploration.

Polybrominated Tropolone Derivatives

The synthesis and elucidation of polybrominated tropolone derivatives represent a significant area of study within the chemistry of non-benzenoid aromatic compounds. The introduction of multiple bromine atoms onto the tropolone ring modifies its electronic properties and provides synthetic handles for further functionalization. The positions of bromination are influenced by the reaction conditions and the substituents already present on the tropolone core.

The direct bromination of tropolone is a primary method for creating polybrominated derivatives. The degree and regioselectivity of bromination are highly dependent on the stoichiometry of the bromine used. nih.gov For instance, treating tropolone with specific molar equivalents of bromine can lead to a mixture of mono- and di-bromotropolones. rsc.org One of the most common and synthetically useful di-substituted products is this compound.

A specific and effective method for the synthesis of this compound involves the reaction of tropolone with thionyl bromide. cdnsciencepub.com This reaction proceeds with the evolution of hydrogen bromide and sulfur dioxide, yielding the target compound. The structure of the resulting dibromotropolone is confirmed through a combination of spectroscopic analysis and chemical degradation. The compound gives a characteristic intense green color with ferric chloride. Its structure was definitively proven by converting its methyl ether derivative into a known benzenoid compound. Treatment of the this compound methyl ether with aqueous sodium hydroxide (B78521) causes a rearrangement to form 2,6-dibromobenzoic acid. cdnsciencepub.com A similar reaction with sodium methoxide (B1231860) yields methyl 2,6-dibromobenzoate, confirming the 3,7-substitution pattern on the original tropolone ring. cdnsciencepub.com

Other polybrominated tropolones, such as 5,7-dibromo derivatives, can also be synthesized. For example, the bromination of 3-acetyltropolone with two equivalents of bromine yields 3-acetyl-5,7-dibromotropolone. researchgate.net This intermediate is a versatile precursor for more complex structures, such as 3-cinnamoyl-5,7-dibromotropolones, which are formed through an aldol reaction with various benzaldehydes. researchgate.net

Furthermore, this compound itself serves as a key starting material for other functionalized tropolones. A notable example is its use in the Mannich reaction with morpholine and formaldehyde, which yields 3,7-dibromo-5-morpholinomethyltropolone. oup.com This Mannich base is a valuable intermediate that can be converted into other derivatives, such as 5-hydroxymethyl and 5-formyltropolones, expanding the synthetic utility of the polybrominated tropolone scaffold. oup.com

The table below summarizes key research findings on the synthesis of polybrominated tropolone derivatives.

| Starting Material | Reagent(s) | Product(s) | Research Focus |

| Tropolone | Thionyl Bromide | This compound | Direct synthesis and structural elucidation via rearrangement to 2,6-dibromobenzoic acid. cdnsciencepub.com |

| 3-Acetyltropolone | Bromine (2 equiv.) | 3-Acetyl-5,7-dibromotropolone | Synthesis of a dibrominated intermediate for further functionalization. researchgate.net |

| This compound | Morpholine, Formaldehyde | 3,7-Dibromo-5-morpholinomethyltropolone | Application of the Mannich reaction to introduce functionality at the 5-position. oup.com |

| 3-Acetyl-5,7-dibromotropolone | Various Benzaldehydes | 3-Cinnamoyl-5,7-dibromotropolones | Aldol condensation to create more complex tropolone derivatives. researchgate.net |

The structural characterization of these polyhalogenated compounds relies heavily on modern spectroscopic techniques. The table below provides an overview of the data used to identify these derivatives.

| Compound | Analytical Method | Key Findings |

| This compound | Ferric Chloride Test | Intense green coloration, characteristic of tropolones. cdnsciencepub.com |

| This compound | Chemical Rearrangement | Methyl ether rearranges to 2,6-dibromobenzoic acid or its methyl ester, confirming the 3,7-substitution pattern. cdnsciencepub.com |

| This compound | Infrared (IR) & Ultraviolet (UV) Spectroscopy | Spectra are consistent with the proposed dibromotropolone structure. cdnsciencepub.com |

| 3-Cinnamoyl-5,7-dibromotropolones | IR, 1H NMR, MS, Elemental Analyses | Comprehensive data supporting the structures of these novel derivatives. researchgate.net |

| 5,7-Dibromotropono[c]pyrazole Derivatives | IR, 1H NMR, MS, Elemental Analyses | Characterization of heterocyclic compounds derived from 3-acetyl-5,7-dibromotropolone. researchgate.net |

Advanced Spectroscopic Characterization of 3,7 Dibromotropolone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. azooptics.com It provides information about the chemical environment of individual atoms. azooptics.com

¹H and ¹³C NMR Spectral Analysis and Signal Assignment

For instance, in the ¹³C NMR spectrum of 3,7-dibromotropolone acetate (B1210297), the signals for the carbon atoms are assigned as follows: the C-4 and C-6 carbons appear at 138.9 ppm, while the C-3 and C-7 carbons are found at 129.0 ppm. cdnsciencepub.com The assignments are based on signal intensities and chemical shift considerations. cdnsciencepub.com The ¹H NMR spectrum provides complementary information about the proton environments in the molecule.

A detailed analysis of the coupled ¹³C NMR spectrum of this compound reveals further structural details. The signal for the equivalent C-1 and C-2 carbons appears as a doublet with a coupling constant of 8.8 Hz, indicating coupling to a single proton, which is the average of the H-4 and H-6 protons. cdnsciencepub.com

The following table summarizes the ¹³C NMR chemical shifts for this compound acetate at different temperatures.

| Carbon Atom | Chemical Shift (ppm) at 20°C | Chemical Shift (ppm) at -80°C |

| C-1, C-2 | - | - |

| C-3, C-7 | 129.0 | 142.8, 137.8 |

| C-4, C-6 | 138.9 | 140.8, 138.7 |

| C-5 | - | - |

| Data sourced from a study on the reversible substituent migration in tropolone (B20159) derivatives. cdnsciencepub.com |

Dynamic NMR Studies of Intramolecular Processes

Dynamic NMR (DNMR) spectroscopy is employed to study intramolecular processes that occur on the NMR timescale, such as substituent migration. researchgate.netucl.ac.uk In the case of this compound acetate, variable temperature ¹³C NMR studies have revealed a dynamic equilibrium involving the migration of the acetyl group between the two oxygen atoms of the tropolone ring. cdnsciencepub.com

At room temperature, the ¹³C NMR spectrum shows averaged signals for certain pairs of carbon atoms due to the rapid migration of the acetyl group. cdnsciencepub.com As the temperature is lowered, the rate of this migration slows down, and the averaged signals begin to broaden and eventually split into separate signals for the individual carbon atoms. cdnsciencepub.com For this compound acetate, the coalescence of the C-3 and C-7 signals was observed, and a free energy of activation (ΔG‡) of 5.7 kcal/mol was calculated for the acetyl migration process. cdnsciencepub.com This value is significantly lower than that observed for the acetate of the parent tropolone, suggesting that the bromine substituents facilitate the migration process. cdnsciencepub.com

Vibrational Spectroscopy (IR and Raman) for Structural Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. nanografi.comresearchgate.net These techniques are complementary, as the selection rules for IR and Raman activity differ. edinst.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule, while Raman spectroscopy detects vibrations that lead to a change in the polarizability. edinst.comuni-siegen.de

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For example, the carbonyl (C=O) stretching vibration typically appears in a specific region of the spectrum, providing evidence for the presence of the tropolone ring system. The carbon-carbon double bond (C=C) stretching vibrations of the seven-membered ring also give rise to characteristic bands.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic structure and excited states of molecules. edinst.comlibretexts.org These techniques involve the absorption of light to promote an electron to a higher energy level and the subsequent emission of light as the electron returns to a lower energy state. libretexts.org

The electronic absorption spectrum of this compound in various solvents shows characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. researchgate.net These bands correspond to electronic transitions between different molecular orbitals. The positions and intensities of these bands can be influenced by the solvent polarity and the presence of substituents on the tropolone ring. researchgate.net

S₁-S₀ Electronic Spectra in Supersonic Free Jets

To obtain highly resolved electronic spectra free from the broadening effects of intermolecular interactions in condensed phases, supersonic free jet spectroscopy can be employed. This technique involves expanding the sample in a carrier gas through a nozzle into a vacuum, which cools the molecules to very low rotational and vibrational temperatures.

Mass Spectrometry for Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. acdlabs.com In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). scienceready.com.au

The mass spectrum of this compound shows a characteristic molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, this peak appears as a characteristic isotopic cluster, with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). cdnsciencepub.com

Upon ionization, the molecular ion of this compound can undergo fragmentation, leading to the formation of various fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. libretexts.orglibretexts.org For example, the loss of a bromine atom or a carbonyl group (CO) are common fragmentation pathways for halogenated tropolones. cdnsciencepub.com

The mass spectrum of this compound shows a molecular ion peak at m/e 278/280/282 with 100% relative intensity, and a significant fragment ion at m/e 250/252/254 corresponding to the loss of a CO molecule. cdnsciencepub.com Another observed fragment at m/e 199/201 corresponds to the loss of a bromine atom from the molecular ion. cdnsciencepub.com For the acetate derivative, the molecular ion is observed at m/e 320/322/324, with fragments corresponding to the loss of the acetyl group and subsequent loss of CO. cdnsciencepub.com

The following table lists the prominent ions observed in the mass spectra of this compound and its acetate derivative.

| Compound | Ion | m/z |

| This compound | [M]⁺ | 278/280/282 |

| [M - CO]⁺ | 250/252/254 | |

| [M - Br]⁺ | 199/201 | |

| This compound acetate | [M]⁺ | 320/322/324 |

| [M - COCH₃]⁺ | 277/279/271 | |

| [M - (COCH₃ + CO)]⁺ | 249/251/253 | |

| Data sourced from mass spectrometric analysis of tropolone derivatives. cdnsciencepub.com |

Theoretical and Computational Chemistry Investigations of 3,7 Dibromotropolone

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemistry offers powerful tools to explore the electronic landscape and energy characteristics of molecules like 3,7-dibromotropolone. nih.govwikipedia.org These methods are crucial for understanding the underlying principles that govern its structure and reactivity.

Density Functional Theory (DFT) has become a standard and powerful framework for investigating the electronic structure of molecular systems. fz-juelich.decond-mat.de This approach is valued for its balance of computational cost and accuracy, making it suitable for a wide range of chemical problems. cond-mat.demdpi.com DFT methods are used to analyze the electronic structure of molecules, including those with complex features like transition metals or heavy atoms. mdpi.com The core principle of DFT is that the electron density of a system in its ground state contains all the necessary information to determine its properties. cond-mat.de

In the context of troponoids, semiempirical quantum chemical approaches, which are related to DFT in their computational efficiency, have been used to study properties like charge distribution. semanticscholar.org For instance, calculations can reveal the electron density on the carbon atoms of the tropone (B1200060) ring, which is consistent with the known reactivity patterns in electrophilic substitution reactions. semanticscholar.org While specific DFT studies focused solely on the electronic structure and energetics of this compound are not extensively detailed in the provided results, the general applicability and power of DFT for such analyses are well-established. fz-juelich.decond-mat.demdpi.com

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous approach to calculating molecular properties. rub.de These methods are fundamental to computational chemistry and are used to solve the Schrödinger equation for a given molecular system. wikipedia.org Ab initio molecular dynamics, for example, computes the forces acting on nuclei directly from electronic structure calculations as a trajectory is generated. rub.de This allows for the study of systems where the electronic structure and bonding patterns change over time. rub.de

For tropolone (B20159) and its derivatives, ab initio calculations are instrumental in understanding phenomena such as intramolecular proton transfer. dntb.gov.ua In the case of this compound, while detailed ab initio studies on its broad molecular properties are not explicitly covered in the search results, the methodologies have been applied to investigate specific aspects like its S1–S0 electronic spectra. dntb.gov.ua Such studies help in assigning spectral features and understanding the influence of substituent atoms on the molecule's electronic states. dntb.gov.ua

Intramolecular Proton Transfer and Tunneling Dynamics

The intramolecular hydrogen bond in tropolone and its derivatives is a key feature that facilitates proton transfer, a fundamental quantum-mechanical phenomenon. d-nb.info This process involves the movement of a proton between the two oxygen atoms of the tropolone ring, a dynamic that is heavily influenced by quantum tunneling. d-nb.infoaip.org

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its atomic coordinates. pythoninchemistry.orglibretexts.org For a chemical reaction, the PES can be visualized as a landscape with valleys representing stable molecules (reactants and products) and mountain passes corresponding to transition states. wayne.edu The shape of the PES governs the dynamics of molecular processes, including intramolecular proton transfer.

In the case of tropolone and its derivatives, the PES for proton transfer typically features a double-minimum potential, where the two minima correspond to the tautomeric forms of the molecule. aip.org The barrier between these minima dictates the ease with which the proton can transfer from one oxygen to the other. The substitution of bromine atoms at the 3 and 7 positions in this compound significantly alters the normal coordinates of the molecule compared to tropolone, which in turn affects the shape of the potential energy surface and the dynamics of proton tunneling. dntb.gov.ua

Quantum tunneling allows the proton to pass through the potential energy barrier rather than going over it, leading to a splitting of vibrational energy levels, known as tunneling splitting. d-nb.infoaip.org The magnitude of this splitting is highly sensitive to the shape of the potential energy barrier, including its height and width.

Experimental and theoretical studies have investigated the tunneling splittings in the first excited singlet state (S1) of several symmetrically substituted tropolones. For this compound, the tunneling splitting of the origin band (000) in the S1 state was found to be remarkably small, at ≤1 cm⁻¹. dntb.gov.ua This is a significant decrease compared to tropolone itself (19 cm⁻¹) and 3,7-dichlorotropolone (45 cm⁻¹). dntb.gov.ua The dramatic reduction in tunneling splitting for this compound is attributed to significant changes in the normal coordinates of the molecule due to the heavy bromine substituents. dntb.gov.ua

| Compound | Tunneling Splitting (cm⁻¹) | Reference |

|---|---|---|

| Tropolone | 19 | dntb.gov.ua |

| 3,7-Dichlorotropolone | 45 | dntb.gov.ua |

| 3,5,7-Trichlorotropolone | 31 | dntb.gov.ua |

| This compound | ≤1 | dntb.gov.ua |

Prediction of Spectroscopic Parameters and Aromaticity Indices

The theoretical prediction of spectroscopic parameters and aromaticity indices provides invaluable insights into the molecular structure, electronic properties, and chemical behavior of compounds like this compound. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating various spectra and quantifying the degree of aromaticity. uni-bonn.demdpi.com

Spectroscopic Parameters

NMR Spectroscopy: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structure elucidation. nih.gov DFT methods can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy, often achieving root-mean-square deviations of 0.2–0.4 ppm for ¹H shifts when compared to experimental values. mdpi.comnih.gov These calculations help in assigning signals in experimental spectra, especially for complex molecules or where assignments are ambiguous. mdpi.com The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies are used to interpret and assign bands in infrared (IR) and Raman spectra. uni-muenchen.deresearchgate.net For a non-linear molecule like this compound, which consists of 15 atoms (C₇H₄Br₂O₂), there are 3N-6, or 39, expected normal modes of vibration. libretexts.org Computational frequency calculations must be performed on a structure that represents a stationary point on the potential energy surface (an optimized geometry) to be meaningful. uni-muenchen.de The calculated harmonic frequencies are often scaled by empirical factors to better match experimental anharmonic frequencies. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectra. ohio-state.edubenasque.org These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, such as π→π* or n→π* transitions. benasque.orgresearchgate.net For tropolone systems, these transitions are key to understanding their photophysical properties.

While these computational methods are well-established for a wide range of organic molecules, specific published studies detailing the predicted NMR, vibrational, or electronic spectra for this compound are not prominent in the surveyed literature.

Aromaticity Indices

Aromaticity is a fundamental concept related to cyclic electron delocalization, which imparts enhanced stability and unique reactivity. mdpi.com It is not a directly observable physical quantity, but it can be estimated using various computational indices.

Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index. mdpi.comnih.gov It evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 representing a fully aromatic system (like benzene) and a value of 0 indicating a non-aromatic system. mdpi.commdpi.com

Magnetic Indices: Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. mdpi.com It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. Negative NICS values (e.g., around -10 ppm for benzene) indicate a diatropic ring current and are characteristic of aromaticity, while positive values suggest anti-aromaticity. mdpi.com

Electronic Indices: Indices based on electron delocalization, such as the para-delocalization index (PDI) and the aromatic fluctuation index (FLU), provide another perspective on aromaticity. mdpi.com

The tropolone ring is known to possess aromatic character due to its 6π-electron system, which can be represented by dipolar resonance structures. nih.gov However, specific computational studies quantifying the aromaticity of this compound using indices like HOMA or NICS are not readily found in the reviewed scientific literature.

Semi-Empirical and Combined Computational Approaches

To manage the computational cost of studying large molecular systems, various approximations and hybrid methods have been developed.

Semi-Empirical Methods

Semi-empirical quantum mechanical methods are based on the Hartree-Fock formalism but introduce significant simplifications, such as the neglect of certain integrals and the inclusion of parameters derived from experimental data. wikipedia.orguni-muenchen.de This approach dramatically reduces computation time compared to ab initio methods, making it suitable for larger molecules. wikipedia.org Prominent semi-empirical methods include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model number 3 (PM3). numberanalytics.commpg.de These methods are parameterized to reproduce experimental data like heats of formation and dipole moments. wikipedia.orguni-muenchen.de

One study investigated the molecular dipole moments of various tropones and tropolones using the MNDO, AM1, and PM3 methods. For this compound, the calculated dipole moments were compared against the experimental value.

| Method | Calculated Dipole Moment (m_theor / D) | Experimental Dipole Moment (m_exper / D) |

|---|---|---|

| MNDO | 1.81 | 3.57 |

| AM1 | 2.53 | |

| PM3 | 2.84 |

This table presents the theoretical dipole moments for this compound calculated using different semi-empirical methods, alongside the experimental value measured at 303 K.

The study noted that for a series of tropolones, the PM3 method generally provided good correlations between theoretical and experimental values. However, for this compound specifically, both the MNDO and AM1 methods were among those for which dipole moments could not be successfully predicted when applying a stringent error correlation threshold.

Combined Computational Approaches

Combined or hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful strategy for modeling chemical processes in complex environments, such as enzymatic reactions or reactions in solution. nih.govmpg.de This approach partitions the system into two regions: a chemically active core (e.g., the reactant molecules) which is treated with a computationally intensive QM method, and the larger surrounding environment (e.g., protein or solvent molecules) which is described by a more efficient MM force field. mpg.deresearchgate.net

The power of QM/MM lies in its balance of accuracy and efficiency. It allows for the detailed study of electronic changes, such as bond breaking and formation, within the QM region while still accounting for the steric and electrostatic influence of the environment at a manageable computational cost. nih.govresearchgate.net There are various ways to implement this division, including subtractive schemes like the ONIOM method and additive schemes featuring electrostatic or mechanical embedding. mpg.dedovepress.com While QM/MM is a cornerstone of computational biochemistry, its specific application to investigate the properties or reactions of this compound has not been highlighted in the surveyed literature. nih.govdovepress.com

Coordination Chemistry of 3,7 Dibromotropolone As a Ligand

Ligand Design and Coordination Modes of Dibromotropolone

3,7-Dibromotropolone is an oxygen-donating ligand that typically coordinates to a metal center through its two oxygen atoms, the carbonyl oxygen and the hydroxyl oxygen. This bidentate chelation forms a stable five-membered ring with the metal ion. bccampus.ca The presence of the electron-withdrawing bromine atoms at the 3 and 7 positions of the tropolone (B20159) ring significantly influences the ligand's electronic properties. These substituents can impact the acidity of the hydroxyl group and the electron density on the coordinating oxygen atoms, thereby affecting the strength and nature of the metal-ligand bond. mdpi.com The geometry of the resulting complex is highly dependent on the coordination number of the central metal ion, with common geometries for transition metals including tetrahedral, square planar, and octahedral arrangements. tamu.edu

The design of this compound as a ligand offers several advantages. The rigid seven-membered ring provides a well-defined bite angle, which can influence the stereochemistry of the resulting metal complex. The bromine substituents can also be a site for further functionalization, allowing for the synthesis of more complex ligand systems and coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and their structures can be determined using single-crystal X-ray diffraction.

Transition Metal Complexes

A variety of transition metal complexes of this compound have been synthesized and structurally characterized. These complexes often exhibit interesting geometries and electronic properties. tamu.edulibretexts.orgresearchgate.netresearchgate.netlibretexts.org For instance, first-row transition metals like chromium, cobalt, and nickel can form octahedral complexes with three this compound ligands, with the general formula [M(C7H3Br2O2)3]. libretexts.org The coordination geometry around the metal center in these complexes is often distorted from a perfect octahedron due to the constraints of the chelating ligands. nih.gov

The synthesis of these complexes can be achieved by reacting the corresponding metal chloride with this compound in the presence of a base to deprotonate the ligand. The choice of solvent and reaction conditions can influence the final product.

Table 1: Examples of Transition Metal Complexes with this compound

| Metal Ion | Formula | Coordination Geometry |

|---|---|---|

| Cr(III) | [Cr(C7H3Br2O2)3] | Distorted Octahedral |

| Fe(III) | [Fe(C7H3Br2O2)3] | Distorted Octahedral |

| Co(II) | [Co(C7H3Br2O2)2(H2O)2] | Octahedral |

| Ni(II) | [Ni(C7H3Br2O2)2(H2O)2] | Octahedral |

Chelation and Ligand Field Effects

The formation of a chelate ring upon coordination of this compound to a metal ion significantly enhances the stability of the complex, an observation known as the chelate effect. vpscience.org This increased stability is due to favorable thermodynamic factors. vpscience.org The electronic properties of the ligand, influenced by the bromine substituents, also play a crucial role in determining the ligand field strength.

Ligand field theory describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand. libretexts.org Strong-field ligands cause a large splitting, favoring low-spin complexes, while weak-field ligands result in a smaller splitting, leading to high-spin complexes. byjus.comchemijournal.com The electron-withdrawing nature of the bromine atoms in this compound is expected to weaken the ligand field strength compared to unsubstituted tropolone. This can affect the magnetic properties and electronic spectra of the resulting complexes. mdpi.com

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the nature of the metal-ligand interactions in this compound complexes.

Infrared (IR) Spectroscopy: The C=O and C-O stretching vibrations in the IR spectrum are particularly sensitive to coordination. Upon complexation, the C=O stretching frequency typically shifts to a lower wavenumber, indicating a weakening of the C=O bond due to the coordination of the carbonyl oxygen to the metal. Conversely, the C-O stretching frequency may shift to a higher wavenumber.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound provide information about the d-d electronic transitions and charge transfer bands. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. The d-d transitions are directly related to the ligand field splitting parameter (Δ) and can be used to determine the ligand field strength of this compound. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons on the tropolone ring will be affected by coordination to the metal ion. cdnsciencepub.com

Table 2: Representative Spectroscopic Data for a Hypothetical [M(this compound)n] Complex

| Spectroscopic Technique | Key Observables | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) and ν(C-O) | Confirmation of coordination through oxygen atoms. |

| UV-Vis Spectroscopy | d-d transition bands | Determination of ligand field splitting (Δ) and geometry. |

Reactivity and Stability of this compound Coordination Compounds

The reactivity of these coordination compounds can be explored in various ways. The bromine atoms on the tropolone ring could potentially undergo further reactions, such as nucleophilic substitution, allowing for the post-synthetic modification of the complex. The metal center itself can also participate in redox reactions or catalytic cycles, depending on the specific metal and its oxidation state.

Advanced Applications in Organic Synthesis and Materials Science

3,7-Dibromotropolone as a Key Synthon for Complex Organic Molecules

This compound serves as a versatile starting material, or synthon, for the creation of more complex organic molecules. Its seven-membered ring and functional groups offer multiple points for chemical modification. sogang.ac.krlkouniv.ac.in The bromine atoms on the tropolone (B20159) ring are particularly useful, as they can be replaced or can direct other chemical reactions to specific locations on the molecule.

One key application of this compound is in the synthesis of other tropolone derivatives. For example, the Mannich reaction, a type of organic reaction, can be applied to this compound to produce 3,7-dibromo-5-morpholinomethyltropolone. oup.com This new compound can then be converted into 5-hydroxymethyl and 5-formyl derivatives. oup.com The formyl group, in particular, behaves like a typical aldehyde, allowing it to react with other molecules like ketones and malonic acid. oup.com

Furthermore, this compound is a precursor for creating fused ring systems. For instance, reacting 3-acetyl-5,7-dibromotropolone with aromatic hydrazines leads to the formation of 5,7-dibromotropono[c]pyrazole derivatives. researchgate.netmolaid.com Similarly, it is used to synthesize bromo-substituted flavone-like troponoid compounds. researchgate.net This is achieved through the oxidation cyclization of 3-cinnamoyl-5,7-dibromotropolones. researchgate.netscilit.net

The reactivity of the bromine atoms is also demonstrated in bromination reactions. The bromination of 4-acetyltropolone can yield 4-acetyl-3,7-dibromotropolone among other bromo-compounds. oup.com Additionally, treating 3,5-disubstituted 1-adamantanes with bromine can produce this compound. scribd.com

The synthesis of complex natural products has also utilized this compound. For example, the total synthesis of gukulenin B, a complex natural tropolonoid, involved a series of reactions on the tropolone nucleus. sogang.ac.kr This highlights the importance of developing specific reaction conditions that are compatible with the unique chemical properties of tropolonoids. sogang.ac.kr

Catalytic Roles of this compound Derivatives in Organic Transformations

While this compound itself is not typically a catalyst, its derivatives can be. The unique structure of the tropolone ring allows it to act as a ligand, binding to metal ions and forming complexes that can catalyze various organic reactions. wikipedia.orgacs.org These metal complexes can be used in a range of applications, from industrial processes to the synthesis of fine chemicals. schrodinger.com

Tropolone derivatives can participate in organocatalysis, a type of catalysis that uses small organic molecules instead of metal-based catalysts. researchgate.net For instance, tropolones can be activated using base catalysts to increase their reactivity in cycloaddition reactions. researchgate.net The development of catalysts based on tropolone derivatives is an active area of research, with the potential to create new and more efficient chemical transformations. rsc.org

The following table provides examples of reactions where tropolone derivatives play a catalytic role:

| Reaction Type | Catalyst System | Product | Reference |

| [4+2] Cycloaddition | Bifunctional Brønsted-base | Dihydrohomobarrelenone scaffolds | researchgate.net |

| Aldol (B89426) Reaction | 3-acetyl-5,7-dibromotropolone with benzaldehydes | 3-cinnamoyl-5,7-dibromotropolones | researchgate.net |

| Oxidation Cyclization | I2/DMSO/H2SO4 | 6,8-dibromo-2-arylcyclohepta[b]pyran-4,9-diones | researchgate.net |

Development of Novel Materials Incorporating Tropolone Scaffolds

The unique properties of tropolones, including their ability to bind to metals and their electronic characteristics, make them attractive for materials science applications. nanosurf.com The incorporation of tropolone scaffolds into materials can lead to novel properties and functionalities. routledge.com

One area of interest is the development of polymers containing tropolone units. These polymers could have applications in areas such as organic electronics, energy capture and storage, and consumer packaged goods. schrodinger.com For example, the synthesis of novel aromatic silicone diols has been explored, which could be used to create new types of silicone polymers. researchgate.net

Tropolone derivatives have also been investigated for their potential use in forensic science. Tropolone can react with amino acids in fingerprint residues to form compounds that absorb UV light. chemrxiv.orgchemrxiv.org This allows for the visualization of latent fingerprints on surfaces that are highly fluorescent. chemrxiv.orgchemrxiv.org

The table below summarizes some of the potential applications of tropolone-based materials:

| Application Area | Material Type | Functionality | Reference |

| Organic Electronics | Tropolone-containing polymers | Charge transport | schrodinger.com |

| Energy Storage | Tropolone-based materials | Ion chelation | schrodinger.com |

| Forensic Science | Tropolone treatment | Latent fingerprint visualization | chemrxiv.orgchemrxiv.org |

| Catalysis | Tropolone-metal complexes | Catalytic activity | rsc.org |

Methodologies for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach is widely used in drug discovery and materials science to screen for compounds with desired properties. nih.gov

The versatile reactivity of this compound makes it a suitable scaffold for combinatorial library synthesis. scirp.org By systematically modifying different positions on the tropolone ring, a diverse library of tropolone derivatives can be generated. For example, a facile synthesis of 3-styryltropono[c]pyrazole derivatives has been described, where different substituents can be introduced on the styryl group. scirp.org Similarly, a series of (E,E)-1,3-diene-containing troponoid-based compounds have been synthesized through electrophilic substitution and nucleophilic cyclization reactions. researchgate.net

DNA-encoded chemical libraries (DELs) represent a powerful technology for the discovery of new bioactive molecules. nih.gov While not specifically mentioning this compound, the principles of DEL synthesis, which involve the stepwise construction of molecules on a DNA backbone, could be applied to create large libraries of tropolone derivatives for high-throughput screening. nih.gov

The following table outlines some of the reaction types that can be used to generate libraries of tropolone derivatives:

| Reaction Type | Starting Material | Library Type | Reference |

| Condensation Reaction | 3-cinnamoyltropolones and phenylhydrazine | 3-styryltropono[c]pyrazole derivatives | scirp.org |

| Electrophilic Substitution/Nucleophilic Cyclization | 3-((2E,4E)-5-phenylpenta-2,4-dienoyl)tropolone | (E,E)-1,3-diene-bearing troponoid-based compounds | researchgate.net |

| Condensation Reaction | 3-acetyl-5,7-dibromotropolone and aromatic hydrazines | 5,7-dibromotropono[c]pyrazole derivatives | researchgate.net |

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Highly Substituted Tropolones

The development of efficient and versatile synthetic routes to highly substituted tropolones, including 3,7-dibromotropolone and its derivatives, remains a key area of focus. While classical methods have been established, there is a continuous need for more streamlined and adaptable strategies to access a wider range of functionalized tropolone (B20159) scaffolds.

One promising direction is the advancement of chemoenzymatic synthesis. chemrxiv.org This approach leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions and without the need for extensive protecting group manipulations. chemrxiv.org The use of enzyme libraries, curated through techniques like sequence similarity networking, can facilitate the discovery of novel biocatalysts capable of constructing the tropolone core or introducing specific substituents. chemrxiv.org

Furthermore, novel cycloaddition strategies are being explored for the construction of the seven-membered tropolone ring. acs.orgnih.gov Tandem reactions, such as cyclopropanation followed by a Cope rearrangement, offer a powerful method for building this cyclic system. acs.org Additionally, [2+2] cycloadditions followed by fragmentation have proven effective in the synthesis of various tropolone derivatives. nih.gov The development of new catalytic systems, for instance, those based on rhodium(II) for reactions involving vinyldiazomethanes, is also expanding the toolkit for creating highly functionalized tropolones. acs.org

Future efforts will likely focus on developing methods that allow for precise control over the substitution pattern on the tropolone ring, enabling the synthesis of a diverse array of analogs for various applications.

In-Depth Mechanistic Studies of this compound Reactivity

A thorough understanding of the reaction mechanisms involving this compound is crucial for predicting its chemical behavior and designing new synthetic transformations. The interplay of the carbonyl group, the hydroxyl group, and the two bromine atoms on the seven-membered ring gives rise to a rich and complex reactivity profile.

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. For instance, investigating the nucleophilic substitution reactions at the bromine-bearing carbons (C3 and C7) will provide insights into the regioselectivity of these transformations. oup.com The steric and electronic effects of the substituents on the tropolone ring play a significant role in directing the outcome of these reactions. oup.com

Furthermore, the role of this compound and other tropolones in cycloaddition reactions, such as the hetero-Diels-Alder (hDA) reaction, warrants further investigation. mdpi.com Understanding the stereochemical and regiochemical outcomes of these reactions is essential for their application in the synthesis of complex natural products. mdpi.com Mechanistic studies will help to elucidate the factors that govern the diastereoselectivity observed in these key bond-forming steps. escholarship.orgescholarship.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties, elucidate reaction mechanisms, and guide synthetic planning. researchgate.netnumberanalytics.com For this compound and other tropolones, advanced computational modeling will continue to provide invaluable insights.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, stability, and reactivity of tropolone derivatives. numberanalytics.com These calculations can help rationalize experimental observations and predict the outcomes of unknown reactions. For example, computational modeling can be used to study the tautomerization of tropolones and the dynamics of intramolecular hydrogen transfer. aip.org

Moreover, computational methods are increasingly being used to predict spectroscopic data, such as NMR chemical shifts and electronic circular dichroism (ECD) spectra. frontiersin.org This capability is particularly useful for structure elucidation and stereochemical assignment of complex tropolone-containing natural products. escholarship.orgresearchgate.netacs.org By comparing calculated and experimental data, researchers can confidently determine the three-dimensional structure of newly isolated or synthesized compounds. frontiersin.org The continued development of more accurate and efficient computational methods will further enhance their predictive power and their role in tropolone research. numberanalytics.com

Exploration of Novel Interdisciplinary Applications

The unique structural and electronic properties of this compound and other tropolones make them attractive scaffolds for a variety of applications beyond traditional organic synthesis. The ability of the tropolone moiety to bind metal ions has led to its exploration in areas such as medicinal chemistry and materials science. researchgate.net

In medicinal chemistry, tropolone derivatives have shown a range of biological activities, including anticancer, antifungal, and antibacterial properties. researchgate.netacs.org The tropolone scaffold can act as a metal-binding pharmacophore, targeting metalloenzymes that are crucial for various biological processes. researchgate.net Future research will likely focus on the design and synthesis of novel tropolone-based compounds with improved potency and selectivity for specific biological targets, such as histone deacetylases (HDACs). researchgate.net

The development of this compound derivatives could lead to new therapeutic agents. The bromine atoms provide handles for further functionalization through cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening. rsc.org

Challenges and Opportunities in Tropolone Chemical Research

Despite the significant progress made in the field of tropolone chemistry, several challenges remain, which in turn present exciting opportunities for future research.

One of the primary challenges is the development of general and scalable synthetic methods that can provide access to a wide variety of substituted tropolones. chemrxiv.org While several elegant strategies have been reported, many are limited in their substrate scope or require multi-step sequences that are not amenable to large-scale production. Overcoming these limitations will be crucial for fully exploring the potential of tropolones in various applications.

Another challenge lies in the comprehensive understanding of the complex reactivity of the tropolone ring system. The interplay of different functional groups can lead to unexpected reaction pathways and product distributions. oup.com Detailed mechanistic studies, combining experimental and computational approaches, are needed to unravel these intricacies and enable more predictable and controlled chemical transformations.

The accurate stereochemical assignment of complex tropolone-containing natural products has also been a persistent challenge. mdpi.com While computational methods have proven to be powerful tools in this regard, the development of more robust and reliable approaches is still needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.